Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane
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Overview
Description
Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the formation of a C–P bond. One common method is the reaction of organometallic compounds with halophosphines. For example, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphane.
Substitution: Nucleophilic substitution reactions can replace the phosphane group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong nucleophiles like organolithium or Grignard reagents are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphane.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to a phosphane.
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups attached to phosphorus.
Uniqueness
Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its complex aromatic structure, which provides enhanced stability and reactivity compared to simpler phosphane compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and material science .
Properties
Molecular Formula |
C32H25P |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
diphenyl-[2-[2-(1-phenylethenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C32H25P/c1-25(26-15-5-2-6-16-26)29-21-11-12-22-30(29)31-23-13-14-24-32(31)33(27-17-7-3-8-18-27)28-19-9-4-10-20-28/h2-24H,1H2 |
InChI Key |
QJKIHBUISGCDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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